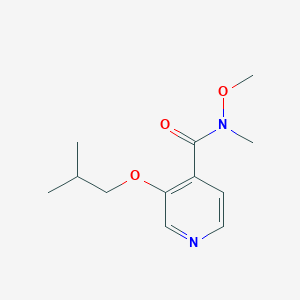
3-isobutoxy-N-methoxy-N-methylisonicotinamide
Cat. No. B8470870
M. Wt: 238.28 g/mol
InChI Key: CZIQEZHFIQMHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08324231B2
Procedure details


A mixture of 3-isobutoxyisonicotinic acid (2.2 g, 11.2 mmol) and oxalyl chloride (7 g, 55 mmol) in 25 mL of dichloromethane was stirred at room temperature for 1 h. The resulting solution was concentrated down under reduced pressure and the residue was re-dissolved in 50 mL of dichloromethane. To this solution were added N,O-dimethylhydroxyl-amine hydrochloride (4.5 g, 46.4 mmol) and pyridine (5 mL) at 0° C. The reaction was allowed to warm up to room temperature over 30 min period, and quenched with 2 mL of water. The resulting mixture was bacified with 1 mL 10% KOH solution (pH=10), the layers were separated, and the aqueous layer was washed twice with 20 mL portions of dichloromethane. The combined dichloromethane washes were dried over sodium sulfate, and concentrated down under reduced pressure, resulting in 1.8 g (67%) of 3-isobutoxy-N-methoxy-N-methylisonicotinamide. 1H-NMR (400 MHz, d6-DMSO): δ 8.46 (s, 1H), 8.25 (d, 1H), 7.45 (d, 1H), 3.96 (d, 2H), 3.43 (s, 3H), 2.76 (d, 3H), 2.05 (m, 1H), 0.94 (d, 6H). MS (EI) for C12H18N2O2: 239 (MH+).



Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
4.5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:14]=[N:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O)[CH:2]([CH3:4])[CH3:3].C(Cl)(=O)C(Cl)=O.Cl.[CH3:22][NH:23][O:24][CH3:25].N1C=CC=CC=1>ClCCl>[CH2:1]([O:5][C:6]1[CH:14]=[N:13][CH:12]=[CH:11][C:7]=1[C:8]([N:23]([O:24][CH3:25])[CH3:22])=[O:10])[CH:2]([CH3:3])[CH3:4] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)OC1=C(C(=O)O)C=CN=C1
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
N,O-dimethylhydroxyl-amine hydrochloride
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting solution was concentrated down under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was re-dissolved in 50 mL of dichloromethane
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm up to room temperature over 30 min period
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 2 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed twice with 20 mL portions of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined dichloromethane washes were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated down under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in 1.8 g (67%) of 3-isobutoxy-N-methoxy-N-methylisonicotinamide
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(C)C)OC1=C(C(=O)N(C)OC)C=CN=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
